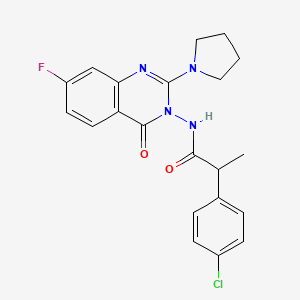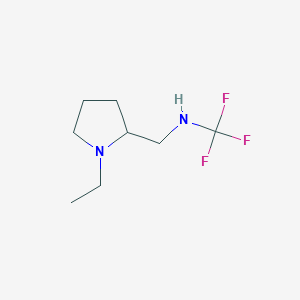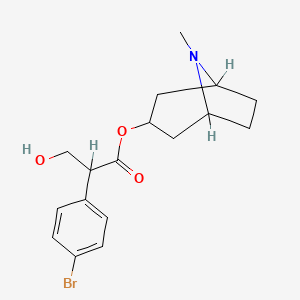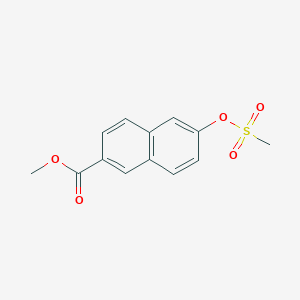![molecular formula C16H12ClN3O5S B13947211 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586392-43-0](/img/structure/B13947211.png)
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by chlorination to add the chloro group. The resulting intermediate is then subjected to a reaction with thiourea to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can significantly enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical reagents include sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzoic acid derivatives.
科学研究应用
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
相似化合物的比较
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
- 4-(Chloromethyl)benzoic acid
Uniqueness
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chloro group allows for diverse chemical reactivity, while the carbamothioylamino group enhances its potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
586392-43-0 |
|---|---|
分子式 |
C16H12ClN3O5S |
分子量 |
393.8 g/mol |
IUPAC 名称 |
5-chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI 键 |
OTTBTQSKBSJHLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)

![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)




![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)


![6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol](/img/structure/B13947173.png)


![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
